molecular formula C12H11FN2O3 B8678082 Methyl 1-(2-fluorophenyl)-5-methoxy-1H-pyrazole-3-carboxylate

Methyl 1-(2-fluorophenyl)-5-methoxy-1H-pyrazole-3-carboxylate

Cat. No.: B8678082
M. Wt: 250.23 g/mol
InChI Key: ZPZQQSQPXKWOII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-(2-fluorophenyl)-5-methoxy-1H-pyrazole-3-carboxylate is a useful research compound. Its molecular formula is C12H11FN2O3 and its molecular weight is 250.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H11FN2O3

Molecular Weight

250.23 g/mol

IUPAC Name

methyl 1-(2-fluorophenyl)-5-methoxypyrazole-3-carboxylate

InChI

InChI=1S/C12H11FN2O3/c1-17-11-7-9(12(16)18-2)14-15(11)10-6-4-3-5-8(10)13/h3-7H,1-2H3

InChI Key

ZPZQQSQPXKWOII-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=NN1C2=CC=CC=C2F)C(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

Potassium carbonate (27.8 g, 201 mmol) and water (3.62 g, 201 mmol) were added to a suspension of methyl 1-(2-fluoro-phenyl)-5-hydroxy-1H-pyrazole-3-carboxylate (31.6 g, 134 mmol) in methyl isobutyl ketone (323 ml) at room temperature. Then dimethyl sulfate (16.9 g, 134 mmol) was added slowly and the mixture was stirred for 2.5 h. Water was added and the phases were separated. The organic phase was evaporated to give 27.4 g of the title compound as a white solid.
Quantity
27.8 g
Type
reactant
Reaction Step One
Name
Quantity
3.62 g
Type
reactant
Reaction Step One
Quantity
31.6 g
Type
reactant
Reaction Step One
Quantity
323 mL
Type
solvent
Reaction Step One
Quantity
16.9 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.